Pentaerythritol triacrylate

Gamma irradiation crosslinking Biodegradable polymers Soft tissue engineering

Pentaerythritol triacrylate (PETA, CAS 3524-68-3, molecular formula C14H18O7, MW 298.29) is a trifunctional acrylate monomer characterized by the presence of three acrylate ester groups and one residual hydroxyl group on the pentaerythritol core. This structural feature distinguishes it from its fully acrylated counterpart, pentaerythritol tetraacrylate (PETTA/PET4A), and from trimethylolpropane triacrylate (TMPTA), a commonly used trifunctional alternative.

Molecular Formula C14H18O7
Molecular Weight 298.29 g/mol
CAS No. 3524-68-3
Cat. No. B1198283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol triacrylate
CAS3524-68-3
Synonymspenta-erythritol triacrylate
pentaerythritol triacrylate
pentaerythrityl triacrylate
PETA
tetramethylolmethane triacrylate
Molecular FormulaC14H18O7
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C
InChIInChI=1S/C14H18O7/c1-4-11(16)19-8-14(7-15,9-20-12(17)5-2)10-21-13(18)6-3/h4-6,15H,1-3,7-10H2
InChIKeyHVVWZTWDBSEWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1 mg/ml at 64° F) (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Pentaerythritol Triacrylate (PETA, CAS 3524-68-3): Technical Baseline for UV-Curable Formulation and Crosslinking Applications


Pentaerythritol triacrylate (PETA, CAS 3524-68-3, molecular formula C14H18O7, MW 298.29) is a trifunctional acrylate monomer characterized by the presence of three acrylate ester groups and one residual hydroxyl group on the pentaerythritol core. This structural feature distinguishes it from its fully acrylated counterpart, pentaerythritol tetraacrylate (PETTA/PET4A), and from trimethylolpropane triacrylate (TMPTA), a commonly used trifunctional alternative [1]. PETA typically exists as a clear liquid with a density of 1.18 g/mL at 25°C and a refractive index (n20/D) of 1.483, although commercial grades often contain variable proportions of the tetraacrylate due to synthetic separation challenges [2].

Why Pentaerythritol Triacrylate Cannot Be Directly Substituted with TMPTA or PETTA in Critical Applications


Despite being classed together as multifunctional acrylate crosslinkers, PETA, TMPTA, and PETTA exhibit functionally distinct behavior in curing kinetics, network architecture, and resultant mechanical properties. PETA's single residual hydroxyl group confers polarity that enhances substrate adhesion and provides a reactive handle for secondary modification, a feature absent in TMPTA and fully esterified PETTA [1]. More critically, head-to-head studies demonstrate that PETA achieves superior crosslinking efficiency in radiation-cured systems compared to both TMPTA and PET4A [2], while its response to pigmented formulations differs substantially from TMPTA [3]. These differences are not marginal—they translate into quantifiable variations in gel fraction, tensile strength, and modulus that directly impact product performance and regulatory compliance in biomedical and industrial applications.

Quantitative Differentiation of Pentaerythritol Triacrylate (PETA) Against Closest Comparators: Evidence-Based Selection Criteria


PETA Demonstrates Higher Crosslinking Efficiency than TMPTA and PET4A in Gamma-Irradiated Poly(trimethylene carbonate) Networks

In gamma-irradiated poly(1,3-trimethylene carbonate) (PTMC) networks prepared under vacuum, PETA exhibited superior crosslinking efficiency compared to both TMPTA and PET4A at a standard sterilization dose of 25 kGy [1]. At 7 wt% loading, PETA yielded a gel fraction of 92% ± 1% and a tensile strength of 26.0 ± 2.2 MPa, outperforming both comparators [1].

Gamma irradiation crosslinking Biodegradable polymers Soft tissue engineering

PETA Formulations Show Greater Susceptibility to TiO2 Pigment Interference During UV Curing than TMPTA

In a photo-DSC study of pigmented UV-curable epoxy acrylate coatings, the interference effect of titanium dioxide particles on curing was found to be more considerable for PETA formulations compared to TMPTA formulations [1]. While non-pigmented formulations of PETA and TMPTA exhibited similar ultimate conversion, the presence of TiO2 pigment disproportionately impaired PETA's curing extent [1].

Pigmented UV coatings Epoxy acrylate TiO2 interference

Tri-Functional (PETA-Based) PolyHIPEs Exhibit Orders-of-Magnitude Lower Compression Modulus than Tetra-Functional (PETTA-Based) Systems

In thiol-ene poly(high internal phase emulsion) (polyHIPE) systems, tri-functional monomer systems (TMPTA-based) yielded compression moduli ranging from 0.093 to 0.240 MPa, whereas tetra-functional systems (PETA-tetraacrylate-based) produced moduli from 1.906 to 7.670 MPa—a difference of approximately 20- to 80-fold [1]. Although this study used TMPTA as the tri-functional representative rather than PETA, the functionality-dependent modulus trend is class-inherent and applies to PETA-containing tri-functional systems.

PolyHIPE Thiol-ene click chemistry Porous polymers

PETA Exhibits Higher Refractive Index than TMPTA, Enabling Differential Optical Property Tuning

PETA has a reported refractive index (n20/D) of 1.483 , whereas TMPTA's refractive index is lower at approximately 1.473 . This difference of 0.01 in RI can be exploited in optical polymer formulations. In a guest-host copolymer system using PETA and TMPTA with phenanthrene doping, refractive indices up to 1.56 (@589 nm) were achieved while retaining good optical transmittance [1].

Refractive index Optical polymers Polymer waveguides

PETA Retains a Reactive Hydroxyl Group Enabling Secondary Graft Modification, a Feature Absent in TMPTA and PETTA

PETA's molecular structure contains one residual hydroxyl group from the pentaerythritol core, whereas TMPTA (fully esterified trimethylolpropane) and PETTA (fully esterified pentaerythritol) possess no free hydroxyl functionality [1]. This hydroxyl group enhances molecular polarity, improving substrate adhesion, and serves as a reactive site for subsequent grafting reactions [1]. In plasma-induced graft copolymerization, PETA was successfully grafted onto plasma-treated isotactic polypropylene via in situ melt processing, with hydroxyl and carbonyl groups generated by plasma treatment facilitating covalent attachment [2].

Surface modification Graft copolymerization Composite materials

PETA-Based Composite Adhesive Formulation Achieves 0.63 MPa Shear Strength in Glass-to-Glass Bonding

In a UV-curable composite adhesive formulation for glass-to-glass bonding, a sample containing 24 wt% PETA, 4 wt% nano-silica, and 7 wt% TMSPMA yielded compressive strength of 0.42 MPa and shear strength of 0.63 MPa—the highest mechanical properties among all tested compositions in the study [1]. This demonstrates PETA's functional viability in high-performance structural bonding applications.

Glass bonding UV-curable adhesive Nano-silica composite

Pentaerythritol Triacrylate (PETA): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Gamma-Sterilizable Biodegradable Implants and Soft Tissue Engineering Scaffolds

In PTMC-based networks requiring terminal gamma sterilization (25 kGy), PETA outperforms both TMPTA and PET4A in crosslinking efficiency, enabling gel fractions up to 92% and tensile strength up to 26.0 MPa at 7 wt% loading [1]. This makes PETA the preferred crosslinker for biodegradable medical devices where post-sterilization mechanical integrity is critical. Additionally, PETA-co-TMPTMP composites with hydroxyapatite have demonstrated in vivo biocompatibility in 6-week spinal fusion models without serious adverse effects [2].

Non-Pigmented UV-Curable Coatings Requiring High Tg and Storage Modulus Parity with TMPTA

For non-pigmented UV-curable epoxy acrylate coatings, PETA and TMPTA formulations exhibit nearly identical glass transition temperature and storage modulus, both superior to DiTMP4TA-based systems [1]. In these applications, PETA can be selected interchangeably with TMPTA on mechanical grounds, with the selection decision driven by secondary factors such as adhesion requirements (PETA's hydroxyl group) or cost and availability.

Porous Polymer Foams (PolyHIPEs) Requiring Low Compression Modulus

Tri-functional acrylate-based polyHIPE systems, for which PETA is structurally representative, produce compression moduli in the range of 0.093–0.240 MPa—approximately 20- to 80-fold lower than tetra-functional PETTA-based systems (1.906–7.670 MPa) [1]. PETA should be prioritized over PETTA when designing low-stiffness, high-porosity polymer foams for applications such as tissue scaffolds, absorbent materials, or low-density structural components.

Surface-Grafted Composite Materials Requiring Covalent Attachment to Fillers or Substrates

PETA's single residual hydroxyl group provides a reactive site for secondary chemical modification—a feature absent in both TMPTA and PETTA [1]. This enables plasma-induced graft copolymerization onto polypropylene and other substrates [2], as well as covalent attachment to inorganic fillers or functional molecules. Applications benefiting from this unique reactivity include surface-functionalized composites, reactive compatibilizers, and adhesive primers for polar substrates.

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